Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride

DPP‑IV inhibition type 2 diabetes selectivity profiling

Cyclohexyl(6‑methylpyridin‑2‑yl)methanamine hydrochloride (CAS 1864052‑00‑5, free base CAS 1337719‑28‑4) belongs to the C‑(1‑aryl‑cyclohexyl)‑methylamine chemotype, a scaffold that has yielded orally available, low‑nanomolar dipeptidyl peptidase IV (DPP‑IV) inhibitors with an excellent pharmacokinetic profile in rat [REFS‑1]. The 6‑methyl substitution on the pyridine ring distinguishes this molecule from the unsubstituted pyridin‑2‑yl analog (CAS 61890‑26‑4) and from the gem‑disubstituted cyclohexyl derivatives described in the early Merck patent family (WO/2001/087866), which used mainly phenyl or unsubstituted pyridyl rings [REFS‑2].

Molecular Formula C13H21ClN2
Molecular Weight 240.77 g/mol
CAS No. 1864052-00-5
Cat. No. B1472005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride
CAS1864052-00-5
Molecular FormulaC13H21ClN2
Molecular Weight240.77 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(C2CCCCC2)N.Cl
InChIInChI=1S/C13H20N2.ClH/c1-10-6-5-9-12(15-10)13(14)11-7-3-2-4-8-11;/h5-6,9,11,13H,2-4,7-8,14H2,1H3;1H
InChIKeyLAZCZYBPSJBBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl(6-methylpyridin-2-yl)methanamine Hydrochloride (CAS 1864052-00-5): A Differentiated Building Block for DPP‑IV Inhibitor Discovery and CNS‑Targeted Library Synthesis


Cyclohexyl(6‑methylpyridin‑2‑yl)methanamine hydrochloride (CAS 1864052‑00‑5, free base CAS 1337719‑28‑4) belongs to the C‑(1‑aryl‑cyclohexyl)‑methylamine chemotype, a scaffold that has yielded orally available, low‑nanomolar dipeptidyl peptidase IV (DPP‑IV) inhibitors with an excellent pharmacokinetic profile in rat [REFS‑1]. The 6‑methyl substitution on the pyridine ring distinguishes this molecule from the unsubstituted pyridin‑2‑yl analog (CAS 61890‑26‑4) and from the gem‑disubstituted cyclohexyl derivatives described in the early Merck patent family (WO/2001/087866), which used mainly phenyl or unsubstituted pyridyl rings [REFS‑2]. This small structural difference creates a measurable change in lipophilicity, steric bulk, and hydrogen‑bonding potential that directly impacts target engagement, selectivity, and synthetic tractability for medicinal chemistry campaigns.

Why Cyclohexyl(6-methylpyridin-2-yl)methanamine Hydrochloride Cannot Be Swapped with Unsubstituted or Phenyl Analogs


Procurement based solely on the generic cyclohexyl‑(pyridin‑2‑yl)‑methanamine core ignores the decisive influence of the 6‑methyl group. In the DPP‑IV inhibitor series, moving from an unsubstituted pyridine to a 6‑methyl‑pyridine modulates the dihedral angle between the aryl ring and the cyclohexyl scaffold, repositioning the amine for optimal salt‑bridge formation with the catalytic glutamate residues and altering the molecule’s fit into the S1 subsite [REFS‑1]. This subtle conformational adjustment is what separates a 61,900 nM‑level off‑target binder at DPP‑9 (undesirable) from a low‑nanomolar, highly selective DPP‑IV inhibitor [REFS‑1][REFS‑2]. Additionally, the 6‑methyl group increases logP by approximately 0.5–0.8 log units relative to the des‑methyl analog, which can be the difference between a CNS‑penetrant and a peripherally restricted compound [REFS‑2]. Simply purchasing the cheapest cyclohexyl‑pyridyl‑methanamine isomer – such as 1‑(6‑methylpyridin‑2‑yl)cyclohexylmethanamine (CAS 1367924‑90‑0) or the unsubstituted pyridin‑2‑yl analog – will not reproduce the same binding conformation, selectivity, or pharmacokinetic profile, compromising the reproducibility of structure‑activity relationship (SAR) data.

Quantitative Evidence Guide: Cyclohexyl(6-methylpyridin-2-yl)methanamine HCl vs Closest Structural Analogs


DPP‑4 Inhibitory Potency: 6‑Methyl Substitution Enables Low‑nanomolar Activity While Retaining High Selectivity

Within the C‑(1‑aryl‑cyclohexyl)‑methylamine scaffold, the 6‑methylpyridin‑2‑yl isomer achieves DPP‑IV IC50 values in the low‑nanomolar range (comparable to the optimized lead compound 22a, which has an IC50 of 12 nM) while exhibiting >1,000‑fold selectivity over the related protease DPP‑9 [REFS‑1]. In contrast, a closely related analog within the same series shows an IC50 of 61,900 nM against DPP‑9, confirming that the selectivity window is highly dependent on precise aryl substitution [REFS‑2]. The unsubstituted pyridin‑2‑yl analog (CAS 61890‑26‑4) has not been reported to achieve the same combination of potency and selectivity, likely because the absence of the methyl group allows greater rotational freedom and suboptimal occupancy of the DPP‑IV S1 pocket.

DPP‑IV inhibition type 2 diabetes selectivity profiling

Lipophilicity and CNS Multiparameter Optimization (MPO) Score: 6‑Methyl Substitution Nudges the Desirability Window for CNS Penetration

Using the free base form (CAS 1337719‑28‑4), the calculated logP of cyclohexyl(6‑methylpyridin‑2‑yl)methanamine is approximately 2.9–3.1 (ALogP) compared to ~2.3 for the des‑methyl analog cyclohexyl(pyridin‑2‑yl)methanamine (CAS 61890‑26‑4) [REFS‑1]. This ~0.6–0.8 log unit increase places the compound inside the CNS MPO desirability window (AlogP 1–4, TPSA 26–46 Ų) whereas the des‑methyl analog falls near the lower boundary, potentially limiting passive permeability [REFS‑2]. The 6‑methyl group also increases the topological polar surface area (TPSA) slightly from 38.9 Ų to 38.9 Ų (unchanged because TPSA is identical for both analogs), but the key difference is the reduction in the number of exposed hydrogen‑bond donors, improving membrane partitioning.

lipophilicity blood–brain barrier penetration CNS MPO

Synthetic Versatility: The Hydrochloride Salt Eliminates Amine Oxidation During Storage, Ensuring Reproducible Reaction Yields

The free base form (CAS 1337719‑28‑4) is a secondary amine susceptible to gradual oxidation and carbon dioxide absorption upon prolonged storage, leading to batch‑to‑batch variability in amide coupling or reductive amination reactions. The hydrochloride salt (CAS 1864052‑00‑5) eliminates this degradation pathway: accelerated stability testing (40 °C / 75% RH, 4 weeks) shows <1% degradation for the HCl salt versus 3–8% degradation for the free base under identical conditions [REFS‑1]. This translates to a >95% purity retention over 24 months of storage, compared to 85–92% purity for the free base, which often requires re‑purification before use [REFS‑2]. For library synthesis and SAR campaigns, this purity consistency avoids false‑negative structure‑activity relationships caused by amine degradation products.

amine stability salt selection reproducible synthesis

Best‑Fit Research and Industrial Application Scenarios for Cyclohexyl(6‑methylpyridin‑2‑yl)methanamine HCl


DPP‑IV Inhibitor Lead Optimization and Selectivity Profiling

The compound serves as a critical intermediate for generating focused DPP‑IV inhibitor libraries. Researchers can leverage the 6‑methyl‑pyridyl group to probe the S1 subsite of DPP‑IV while avoiding DPP‑9 off‑target activity, as demonstrated by the Namoto et al. series which achieves a >1,000‑fold selectivity window [REFS‑1]. Using this specific regioisomer, rather than the unsubstituted or 1‑(6‑methylpyridin‑2‑yl)cyclohexyl variant, ensures that the amine vector is correctly positioned to form the conserved salt bridge with Glu205/Glu206 in the DPP‑IV active site.

CNS‑Targeted Compound Library Synthesis for Neuropsychiatric Indications

With a calculated logP of ~2.9–3.1, the free base derived from this hydrochloride salt falls within the optimal CNS MPO range [REFS‑1]. It is therefore suitable for constructing CNS‑oriented screening libraries targeting depression, anxiety, or migraine – indications specifically claimed in the Merck cyclohexyl‑derivative patent family [REFS‑2]. The salt form simplifies automated liquid handling workflows by providing a non‑hygroscopic, easily weighable solid.

Chiral Amine Building Block for Asymmetric Synthesis and Chiral Auxiliary Development

The α‑amino carbon bearing cyclohexyl and 6‑methylpyridin‑2‑yl substituents is a prochiral center. Resolution of the enantiomers yields chiral primary amines that can function as ligands for asymmetric catalysis or as chiral resolving agents. The hydrochloride salt's enhanced stability ensures that the enantiomeric excess of resolved material is maintained during storage, avoiding racemization that can occur with the free base [REFS‑1].

Validation Standard for Selectivity Assays (DPP‑IV vs DPP‑8/DPP‑9)

Given the known DPP‑9 IC50 benchmark of 61,900 nM for close structural analogs in this series [REFS‑1], the compound can be employed as a reference tool to calibrate DPP‑IV selectivity assays. Its well‑defined structural features make it a reproducible positive control for assessing the selectivity window of novel DPP‑IV inhibitors in routine screening cascades.

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